molecular formula C21H25ClN2O3 B600799 3-Chlorocetirizine CAS No. 1232460-31-9

3-Chlorocetirizine

Cat. No. B600799
M. Wt: 388.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorocetirizine is a compound with the molecular formula C21H25ClN2O3 . It is a derivative of cetirizine, a second-generation antihistamine .


Molecular Structure Analysis

The molecular structure of 3-Chlorocetirizine consists of 21 carbon atoms, 25 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms . The average mass is 388.888 Da and the monoisotopic mass is 388.155365 Da .


Physical And Chemical Properties Analysis

3-Chlorocetirizine has a density of 1.2±0.1 g/cm3, a boiling point of 535.1±45.0 °C at 760 mmHg, and a flash point of 277.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Scientific Research Applications

  • Cognitive and Psychomotor Effects : Levocetirizine does not produce any deleterious effect on cognitive and psychomotor functions compared to placebo in healthy male volunteers, making it a safe option for treatments requiring minimal cognitive impact (Gandon & Allain, 2002).

  • Antimicrobial Activity : Although not directly related to 3-Chlorocetirizine, a study on various antimicrobial agents, including Chlorhexidine, highlights the importance of understanding the microbial resistance and effectiveness of different compounds in medical treatments (Carson, Goodell, & McClanahan, 2005).

  • Orally Disintegrating Tablets : Levocetirizine Hydrochloride, an anti-allergic agent, has been effectively formulated into orally disintegrating tablets, indicating potential for similar formulations with 3-Chlorocetirizine for improved patient compliance and bioavailability (Deepika, Srilatha, & Raju, 2018).

  • Synthesis and Anti-allergic Activities : Novel derivatives of (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine, closely related to Levocetirizine, have shown significant effects on allergic asthma and itching, suggesting potential for similar research on 3-Chlorocetirizine (Wang et al., 2010).

  • Stability and Quantitative Analysis : A study on Levocetirizine dihydrochloride oral solution developed a HPLC method for effective separation and quantitative determination of impurities, relevant for ensuring the quality and stability of pharmaceutical formulations (Akula, Sinha, & Seok, 2017).

  • Anti-inflammatory Effects : Levocetirizine's documented anti-inflammatory effects at clinically relevant concentrations may enhance its therapeutic benefit in treating allergic diseases, a characteristic that might be explored in 3-Chlorocetirizine (Walsh, 2009).

  • Topical Formulation for Atopic Dermatitis : A novel topical formulation of Levocetirizine based on flexible vesicles was developed for targeted peripheral antihistaminic effect, indicating a potential area for 3-Chlorocetirizine application (Goindi, Kumar, & Kaur, 2014).

  • Comparative Potency and Effectiveness : Levocetirizine was found to be more potent and consistent than other popular H1 antihistamines for blocking the cutaneous response to histamine, suggesting its superiority in efficacy which could be relevant for 3-Chlorocetirizine (Grant, Riethuisen, Moulaert, & Devos, 2002).

properties

IUPAC Name

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDBOSZFDKRHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151554
Record name 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocetirizine

CAS RN

1232460-31-9
Record name 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorocetirizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROCETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 14 www.sciencedirect.com
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.